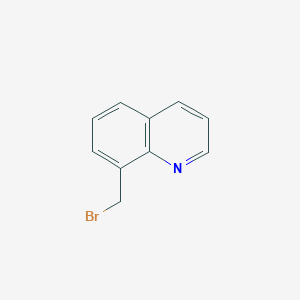

8-(Bromomethyl)quinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAUGSYGHOFWEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CBr)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323950 | |

| Record name | 8-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7496-46-0 | |

| Record name | 7496-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(Bromomethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Scientist's Guide to the Synthesis of 8-(Bromomethyl)quinoline via Radical Bromination

Abstract

8-(Bromomethyl)quinoline is a pivotal building block in medicinal chemistry and materials science, primarily serving as a reactive intermediate for introducing the quinolin-8-ylmethyl moiety into larger molecular frameworks. Its synthesis from the readily available 8-methylquinoline is a cornerstone reaction for researchers in drug discovery and organic synthesis. This technical guide provides an in-depth examination of the most common and efficient method for this transformation: the Wohl-Ziegler free-radical bromination. We will dissect the underlying reaction mechanism, provide a detailed and field-tested experimental protocol, discuss critical safety considerations, and offer troubleshooting insights to ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this essential synthetic procedure.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs and clinical candidates. Its unique electronic and steric properties allow for versatile interactions with biological targets. Consequently, functionalized quinolines are of paramount importance.

1.1 this compound: A Versatile Synthetic Intermediate this compound stands out as a crucial precursor for creating a wide array of quinoline derivatives.[1] The bromomethyl group at the 8-position is a highly reactive electrophilic site, ideal for nucleophilic substitution reactions. This allows for the facile attachment of various functional groups, making it an indispensable tool for constructing complex molecules, particularly in the development of novel antitumor agents and other therapeutics.[1][2] The compound's utility streamlines the synthesis of targeted drug candidates, making it a cornerstone for innovative drug discovery.[1]

1.2 The Wohl-Ziegler Bromination: A Method of Choice The conversion of 8-methylquinoline to this compound is most effectively achieved through a benzylic bromination reaction. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is the preferred method for this transformation.[3][4] This approach offers high selectivity for the benzylic position over aromatic ring bromination, a common side reaction with other brominating agents like molecular bromine (Br₂).

Reaction Deep Dive: The Wohl-Ziegler Mechanism

Understanding the mechanism of the Wohl-Ziegler reaction is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds via a free-radical chain mechanism.[5][6]

2.1 The Key Players: Reagents and Their Roles

-

8-Methylquinoline (Substrate): The starting material containing the benzylic methyl group that will be functionalized.

-

N-Bromosuccinimide (NBS) (Bromine Source): NBS serves as the source of bromine. Its key advantage is that it maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture.[5] This is crucial for preventing unwanted side reactions, such as electrophilic addition to the quinoline ring system.

-

Benzoyl Peroxide or AIBN (Radical Initiator): A small, catalytic amount of a radical initiator is required to start the chain reaction. These molecules readily undergo homolytic cleavage upon heating to generate initial free radicals.[5][7]

-

Solvent (e.g., Carbon Tetrachloride, Cyclohexane): The reaction requires an inert solvent that will not participate in the radical process. Carbon tetrachloride (CCl₄) has been historically used and provides excellent results, partly because the byproduct, succinimide, is insoluble and floats, signaling reaction completion.[3][5] However, due to its toxicity and environmental concerns, safer alternatives like cyclohexane or acetonitrile are now often employed.[3][5]

2.2 Step-by-Step Radical Chain Mechanism

-

Initiation: The reaction begins with the thermal decomposition of the initiator (e.g., benzoyl peroxide) to form initial radicals. These radicals then react with the trace amounts of HBr present to generate a bromine radical (Br•).

-

Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.

-

Step 2a: A bromine radical abstracts a hydrogen atom from the methyl group of 8-methylquinoline. This is the rate-determining step and is highly selective for the benzylic position because the resulting 8-quinolylmethyl radical is stabilized by resonance.

-

Step 2b: The 8-quinolylmethyl radical reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain.

-

-

Termination: The reaction ceases when two radicals combine to form a non-radical species. This can happen in various ways, but since the concentration of radicals is always low, these are minor pathways during the bulk of the reaction.

Detailed Experimental Protocol

This protocol is based on established and reliable procedures for the Wohl-Ziegler bromination of 8-methylquinoline.[7]

3.1 Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. |

| 8-Methylquinoline | 143.19 | 45.0 g | 0.314 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 55.0 g | 0.309 | ~0.98 |

| Benzoyl Peroxide | 242.23 | 1.5 g | 0.0062 | 0.02 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 250 mL | - | - |

| Methanol (for recrystallization) | 32.04 | ~100 mL | - | - |

Note: Always handle reagents in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

3.2 Synthesis Procedure

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Charging the Flask: To the flask, add 8-methylquinoline (45.0 g), N-bromosuccinimide (55.0 g), benzoyl peroxide (1.5 g), and carbon tetrachloride (250 mL).[7]

-

Reaction: Heat the mixture to reflux using a heating mantle. The reaction is often initiated by the heat, and a vigorous reflux may be observed. The reaction should be maintained at reflux for approximately 7 hours.[7]

-

Monitoring: The reaction progress can be monitored by observing the consumption of NBS. Solid NBS is denser than CCl₄ and will sink, while the byproduct, succinimide, is less dense and will float to the surface.[3] The reaction is complete when all the dense NBS has been converted to the floating succinimide.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the collected solid with a small amount of cold CCl₄ to recover any trapped product.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvent.[7]

-

3.3 Purification

The crude product will be a solid or a viscous oil. Purification is typically achieved by recrystallization.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot methanol (approximately 70 mL).[7]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold methanol, and dry them under vacuum.

-

Second Crop: The mother liquor can be concentrated and the residue purified by column chromatography (silica gel, using a solvent system like chloroform or ethyl acetate/hexane) to recover additional product.[7]

Experimental Workflow Diagram

Caption: Logical workflow for the synthesis and purification of this compound.

Characterization

Confirming the identity and purity of the final product is a critical step.

-

Appearance: White to off-white powder or crystalline solid.[2]

-

Melting Point: Literature values should be consulted for comparison.

-

¹H NMR: The most telling signal is the appearance of a singlet for the benzylic protons (-CH₂Br) typically around 4.5-5.0 ppm. The aromatic protons of the quinoline ring will also show characteristic shifts.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C₁₀H₈BrN, M.W. 222.08 g/mol ), along with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent.[8] It can cause severe skin burns and eye damage.[8] Avoid contact with skin and eyes, and do not breathe the dust.[9] It should be stored away from combustible materials.[9]

-

Benzoyl Peroxide: This initiator is an organic peroxide and can be explosive when dry or subjected to shock or heat. It is typically supplied wetted with water to stabilize it. Keep away from heat and sources of ignition.

-

Carbon Tetrachloride (CCl₄): CCl₄ is a toxic, ozone-depleting substance and a suspected human carcinogen. All handling must be done in a certified chemical fume hood. Safer solvent alternatives should be considered where possible.

-

This compound: The product is harmful if swallowed and can cause serious eye damage.[10][11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.[9]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Reaction does not start (no vigorous reflux) | - Insufficient heating.- Initiator is old or degraded. | - Ensure the heating mantle is functioning correctly.- Add a fresh, small portion of the radical initiator. |

| Low Yield | - Incomplete reaction.- Loss of product during work-up or recrystallization. | - Extend the reflux time and monitor for complete consumption of NBS.- Use minimal hot solvent for recrystallization and ensure thorough cooling to maximize crystal recovery. Consider column chromatography for the mother liquor. |

| Product is an oil or difficult to crystallize | - Presence of impurities (e.g., starting material, dibrominated side-product). | - Purify the crude product using silica gel column chromatography before attempting recrystallization. |

| Formation of aromatic bromination products | - Presence of excess HBr or Br₂ in high concentration. | - Ensure the NBS is of good quality and the reaction is not unnecessarily exposed to light, which can accelerate decomposition. |

Conclusion

The Wohl-Ziegler synthesis of this compound from 8-methylquinoline is a robust and reliable method for producing this valuable synthetic intermediate. By understanding the free-radical mechanism, adhering to a precise experimental protocol, and prioritizing safety, researchers can consistently obtain high yields of the desired product. The versatility of this compound as a chemical building block ensures its continued importance in advancing the fields of medicinal chemistry and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. fiveable.me [fiveable.me]

- 7. prepchem.com [prepchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemscience.com [chemscience.com]

- 10. This compound = 96.5 GC 7496-46-0 [sigmaaldrich.com]

- 11. This compound = 96.5 GC 7496-46-0 [sigmaaldrich.com]

The Electronic Landscape of the Quinoline Nucleus

An In-Depth Technical Guide to the Mechanism of 8-Methylquinoline Bromination

This guide provides a comprehensive examination of the electrophilic bromination of 8-methylquinoline, a foundational reaction in the synthesis of specialized heterocyclic compounds. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the underlying electronic and steric principles that govern the reaction's outcome. We will dissect the interplay of substituent effects on the quinoline nucleus and provide validated experimental protocols grounded in established chemical literature.

The reactivity of quinoline in electrophilic aromatic substitution (EAS) is fundamentally governed by its bicyclic, heteroaromatic structure. The molecule consists of an electron-rich carbocyclic (benzene) ring fused to an electron-deficient heterocyclic (pyridine) ring. The electronegative nitrogen atom in the pyridine ring withdraws electron density, deactivating this ring towards attack by electrophiles. Consequently, electrophilic substitution preferentially occurs on the more nucleophilic benzene ring.[1][2]

In an unsubstituted quinoline molecule, attack is most favored at the C5 and C8 positions. This preference is explained by the stability of the resulting cationic intermediate, known as the arenium ion or sigma complex. When the electrophile attacks at C5 or C8, the positive charge can be delocalized across the carbocyclic ring without disrupting the aromatic sextet of the deactivated pyridine ring in all resonance contributors.[1] Attack at C6 or C7 leads to less stable intermediates where one resonance structure forces the disruption of the pyridine ring's aromaticity.

Directing Effects in 8-Methylquinoline: A Duality of Influence

The bromination of 8-methylquinoline is a classic example of competing directing effects. The outcome is not governed by a single factor but by the synthesis of two distinct electronic influences:

-

Inherent Ring Reactivity : As established, the quinoline nucleus itself directs electrophiles to the C5 and C8 positions.[1] Since the C8 position is already occupied by the methyl group, this intrinsic effect primarily favors substitution at C5.

-

Substituent Effect of the Methyl Group : The methyl group at C8 is an activating substituent that donates electron density to the ring via an inductive effect. As an alkyl group, it is a classic ortho, para-director.[3]

-

The position para to C8 is C5.

-

The position ortho to C8 is C7.

-

Therefore, both the inherent reactivity of the quinoline ring and the para-directing effect of the methyl group strongly favor bromination at the C5 position. The ortho-directing effect of the methyl group also activates the C7 position. The result is a reaction that yields primarily C5 and C7 substituted products, with the precise ratio depending on reaction conditions.

The enhanced stability of the intermediates formed by attack at C5 and C7 is critical. In both cases, a resonance contributor can be drawn that places the positive charge on C8, the carbon atom bearing the electron-donating methyl group. This tertiary carbocation-like structure is significantly stabilized, lowering the activation energy for these pathways compared to an attack at C6, which does not benefit from such stabilization.

Experimental Protocol: Synthesis of 5-Bromo-8-Methylquinoline

This protocol is a representative procedure for the regioselective bromination of 8-methylquinoline, primarily targeting the C5 position. The methodology is adapted from established procedures for the bromination of analogous 8-substituted quinolines.[4]

Causality and Self-Validation: Every step in this protocol is designed for control and reproducibility. The use of a non-polar solvent like dichloromethane minimizes side reactions. Cooling the reaction mixture is critical for managing the exothermicity of the bromination and enhancing selectivity. The final basic wash is a self-validating step; it neutralizes the acidic byproduct (HBr), effectively quenching the reaction and preventing further uncontrolled substitution during workup.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 8-Methylquinoline | C₁₀H₉N | 143.19 | 1.0 g (6.98 mmol) | Substrate |

| Bromine | Br₂ | 159.81 | 1.11 g (6.98 mmol) | Brominating agent (1.0 eq) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | Anhydrous solvent |

| 5% Sodium Bicarbonate Sol'n | NaHCO₃ | 84.01 | ~30 mL | Aqueous, for quenching |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Silica Gel | SiO₂ | 60.08 | As needed | For column chromatography |

| Hexane/Ethyl Acetate | - | - | As needed | Eluent for chromatography |

Step-by-Step Procedure

-

Dissolution : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-methylquinoline (1.0 g, 6.98 mmol) in 30 mL of anhydrous dichloromethane.

-

Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C. This step is crucial to control the reaction rate and selectivity.

-

Bromine Addition : In a separate vial, carefully prepare a solution of bromine (1.11 g, 6.98 mmol) in 10 mL of dichloromethane. Using a dropping funnel, add the bromine solution to the stirred 8-methylquinoline solution dropwise over 20-30 minutes. Maintain the temperature at 0°C throughout the addition.

-

Reaction : After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours.

-

Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system (e.g., 9:1 v/v). The reaction is complete upon the consumption of the starting material.

-

Workup & Quenching : Carefully pour the reaction mixture into a separatory funnel containing 30 mL of a cold 5% aqueous sodium bicarbonate solution. Shake the funnel, venting frequently, until gas evolution ceases. This neutralizes the HBr generated and quenches any unreacted bromine.

-

Extraction : Separate the organic layer. Wash the organic layer sequentially with 20 mL of 5% sodium bicarbonate solution and 20 mL of brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil or solid via column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired 5-bromo-8-methylquinoline product.

Quantitative Analysis of Regioselectivity

While the bromination of 8-methylquinoline itself is not extensively documented with precise product ratios in readily available literature, the outcomes of similar reactions on other 8-substituted quinolines provide a strong predictive framework. A study by Ökten et al. investigated the bromination of 8-hydroxy-, 8-methoxy-, and 8-aminoquinoline under various conditions.[4][5] Their findings underscore the powerful directing effects at play.

| 8-Substituted Quinoline | Brominating Agent (eq.) | Product(s) | Yield (%) | Reference |

| 8-Methoxyquinoline | Br₂ (1.1 eq) | 5-Bromo-8-methoxyquinoline | 92% | [4] |

| 8-Hydroxyquinoline | Br₂ (1.5 eq) | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | Mixture | [5] |

| 8-Hydroxyquinoline | Br₂ (2.1 eq) | 5,7-Dibromo-8-hydroxyquinoline | 90% | [5] |

| 8-Aminoquinoline | Br₂ (1.5 eq) | 5,7-Dibromo-8-aminoquinoline & 5-Bromo-8-aminoquinoline | Mixture | [4] |

Field-Proven Insights:

-

The strongly activating methoxy group (-OCH₃) directs exclusively to the C5 position, yielding a single product in high yield.[4]

-

The even more strongly activating hydroxy (-OH) and amino (-NH₂) groups lead to over-bromination, yielding 5,7-dibromo products even with controlled stoichiometry, demonstrating the high activation of both the C5 and C7 positions.[5]

-

The methyl group is less activating than -OCH₃, -OH, or -NH₂. Therefore, it is reasonable to predict that its bromination will be more controllable, likely yielding a mixture of 5-bromo- and 7-bromo-8-methylquinoline, with the 5-bromo isomer being the major product due to the convergence of directing effects and lower steric hindrance.

References

1H NMR spectrum of 8-(Bromomethyl)quinoline

An In-Depth Technical Guide to the ¹H NMR Spectrum of 8-(Bromomethyl)quinoline

Abstract

This compound is a critical heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures. Its purity and structural integrity are paramount for the success of subsequent synthetic steps and the biological or material properties of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the definitive analytical technique for its structural elucidation and quality assessment. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, moving from theoretical prediction to practical data interpretation. We will dissect the spectrum proton by proton, explain the underlying principles governing its features, present a robust experimental protocol for data acquisition, and discuss advanced considerations for researchers. This document is intended to serve as a field-proven resource for scientists and professionals who rely on precise and unambiguous molecular characterization.

Introduction: The Structural Significance of this compound

The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The introduction of a reactive bromomethyl group at the 8-position transforms the quinoline core into a versatile electrophilic intermediate, ideal for nucleophilic substitution reactions to introduce a wide array of functional moieties. Given its role as a precursor, verifying the precise location of the bromomethyl group and the overall integrity of the quinoline ring system is a non-negotiable step in any synthetic workflow.

¹H NMR spectroscopy offers an unparalleled window into the molecular structure, providing information on the electronic environment, quantity, and connectivity of every proton. For this compound, it allows for unambiguous confirmation of the C8 substitution pattern and serves as a rapid assay for purity.

Predicting the Spectrum: A Structural and Electronic Analysis

Before analyzing experimental data, a theoretical prediction based on the molecule's structure provides a solid framework for assignment. The structure of this compound contains two distinct proton environments: the aromatic protons on the quinoline ring and the aliphatic protons of the bromomethyl group.

Caption: Molecular structure of this compound with proton numbering.

Aromatic Region (7.0 - 9.0 ppm): The quinoline ring consists of six aromatic protons, each with a unique electronic environment.

-

H2, H3, H4 (Pyridine Ring): These protons are influenced by the electron-withdrawing nitrogen atom. H2, being directly adjacent to the nitrogen (alpha position), is expected to be the most deshielded and appear furthest downfield. H4 is also significantly deshielded due to its para-like relationship to the nitrogen.

-

H5, H6, H7 (Carbocyclic Ring): These protons reside on the benzene portion of the ring. Their chemical shifts are influenced by the fused pyridine ring and the C8 substituent. The bromomethyl group at C8 will exert steric and electronic effects, primarily on the peri-proton H7.

Aliphatic Region (4.5 - 5.5 ppm):

-

Hα (CH₂Br): The two protons of the bromomethyl group are chemically equivalent. They are attached to an sp³-hybridized carbon, but their chemical shift is pushed significantly downfield by two powerful effects: the anisotropic field of the adjacent aromatic ring and the strong electron-withdrawing effect of the bromine atom. As there are no adjacent protons, this signal is predicted to be a sharp singlet.

Experimental Spectrum: Assignment and Interpretation

A representative ¹H NMR spectrum of this compound, typically acquired in deuterated chloroform (CDCl₃) at 400 MHz, validates our predictions. The detailed assignments are summarized below.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H2 | ~8.95 | Doublet of Doublets (dd) | J = 4.2, 1.7 | 1H | Most downfield signal due to proximity to ring nitrogen. Shows ortho coupling to H3 and meta coupling to H4. |

| H4 | ~8.18 | Doublet of Doublets (dd) | J = 8.4, 1.7 | 1H | Downfield shift due to deshielding by nitrogen. Shows ortho coupling to H3 and meta coupling to H2. |

| H5 | ~7.82 | Doublet (d) | J = 8.2 | 1H | Aromatic proton on the carbocyclic ring, coupled only to H6 (ortho). |

| H7 | ~7.75 | Doublet (d) | J = 7.3 | 1H | Influenced by the C8 substituent. Coupled only to H6 (ortho). |

| H6 | ~7.48 | Triplet (t) | J = 7.8 | 1H | Appears as a triplet due to coupling to two adjacent ortho protons (H5 and H7) with similar J-values. |

| H3 | ~7.42 | Doublet of Doublets (dd) | J = 8.4, 4.2 | 1H | Coupled to both H2 and H4 with distinct ortho J-values. |

| Hα (CH₂) | ~5.05 | Singlet (s) | - | 2H | Benzylic protons deshielded by the aromatic ring and bromine. No adjacent protons results in a singlet. |

Dissecting the Coupling Patterns:

The coupling constants (J-values) are critical for confirming assignments. The interaction between adjacent protons provides a roadmap of the molecular connectivity.

Caption: Spin-spin coupling network in this compound.

-

Ortho Coupling (³J): The large coupling constants (7-9 Hz) are characteristic of protons on adjacent carbons, such as H2-H3, H3-H4, H5-H6, and H6-H7.[1]

-

Meta Coupling (⁴J): The smaller coupling (1.7 Hz) between H2 and H4 is a classic example of 4-bond meta coupling.[1][2]

-

Singlet Confirmation: The sharp singlet for the CH₂ group confirms its isolation from other protons, definitively placing it at the C8 position where it has no proton neighbors.

Experimental Protocol for High-Quality Spectrum Acquisition

Reproducible and high-quality data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring the ¹H NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D). CDCl₃ is the solvent of choice as it is chemically inert towards the analyte and effectively solubilizes it. Its residual solvent peak at ~7.26 ppm does not typically interfere with analyte signals.

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) solution or use the solvent from a sealed ampule already containing TMS. TMS is the universally accepted reference standard, defined as 0.00 ppm.

-

Transfer: Vortex the sample until fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate (~4-5 cm) to be within the detector coil region.

Spectrometer and Data Acquisition Parameters (400 MHz Example)

-

Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe to the sample's dielectric properties to ensure maximum sensitivity and signal homogeneity.

-

Locking: Lock the field frequency to the deuterium signal of the CDCl₃ solvent. This corrects for any magnetic field drift during the experiment.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. This is critical for achieving sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

-

Spectral Width: Set to ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including TMS, are captured.

-

Number of Scans (NS): 16 to 64 scans are typically adequate for achieving a good signal-to-noise ratio.

-

Relaxation Delay (D1): Set to 2-5 seconds. This delay allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

-

Acquisition Time (AQ): Set to 2-4 seconds to ensure adequate data points are collected for good resolution.

-

Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transformation to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals corresponding to the analyte. Calibrate the integration by setting the well-resolved singlet of the CH₂ group to a value of 2.00. The remaining aromatic protons should integrate to approximately 1.00 each.

Caption: Standardized workflow for ¹H NMR analysis.

Advanced Considerations

While CDCl₃ is standard, the choice of solvent can be a powerful tool for resolving overlapping signals.[3][4]

-

Aromatic Solvents (e.g., Benzene-d₆): These solvents can induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to anisotropic effects. Protons located on the "outside" of the solute molecule may be shielded (shifted upfield), potentially resolving overlapping multiplets observed in CDCl₃.[5]

-

Polar Aprotic Solvents (e.g., DMSO-d₆): Using a more polar solvent can alter chemical shifts by changing the nature of intermolecular interactions.[6] However, for a non-polar molecule like this compound, this is less likely to provide a significant advantage unless studying its interaction with other polar molecules.

-

Concentration Effects: At high concentrations, quinoline derivatives can exhibit π-π stacking, which can cause upfield shifts in the aromatic proton signals.[7] It is therefore advisable to use a consistent and relatively dilute concentration (e.g., ~10-20 mM) for reproducible results.

Conclusion

The ¹H NMR spectrum of this compound is information-rich and highly characteristic. The downfield singlet at ~5.05 ppm is a definitive marker for the bromomethyl group, while the six distinct aromatic signals, with their predictable chemical shifts and coupling patterns, confirm the 8-substituted quinoline framework. By following a robust experimental protocol and applying fundamental principles of spectral interpretation, researchers can use ¹H NMR to unambiguously verify the structure and purity of this key synthetic intermediate, ensuring the integrity of their scientific and developmental endeavors.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 8-(Bromomethyl)quinoline

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 8-(Bromomethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this important heterocyclic compound. We will explore the influence of the quinoline core and the bromomethyl substituent on the carbon chemical shifts, present a predicted and assigned spectrum, and provide detailed experimental protocols for acquiring high-quality 13C NMR data.

Introduction: The Structural Significance of this compound

This compound is a key synthetic intermediate in medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, forming the core of numerous pharmaceuticals due to its ability to interact with a wide range of biological targets[1][2]. The introduction of a bromomethyl group at the 8-position provides a reactive handle for further molecular elaboration, enabling the construction of more complex molecules with potential therapeutic applications, including novel antibacterial and anticancer agents[2].

An unambiguous understanding of the molecular structure of this compound and its derivatives is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships (SAR)[1]. 13C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton[3]. This guide will provide a detailed interpretation of the expected 13C NMR spectrum of this compound.

Principles of 13C NMR Spectroscopy of Substituted Quinolines

The 13C NMR spectrum of a substituted quinoline is governed by the electronic environment of each carbon atom. The chemical shift (δ), reported in parts per million (ppm), is sensitive to factors such as hybridization, electronegativity of neighboring atoms, and resonance effects[4][5].

The Quinoline Core

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The carbons of the quinoline core typically resonate in the aromatic region of the spectrum, between approximately 120 and 150 ppm[6]. The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which significantly influences the chemical shifts of the adjacent carbon atoms. Specifically, C2 and C8a (the carbon at the ring junction) are deshielded and appear at lower field (higher ppm values) compared to the carbons in the carbocyclic ring[1].

The Influence of the 8-(Bromomethyl) Substituent

The introduction of a bromomethyl (-CH2Br) group at the C8 position induces predictable changes in the 13C NMR spectrum. The primary effects are:

-

The Methylene Carbon (-CH2Br): This sp3-hybridized carbon will appear in the aliphatic region of the spectrum. The electronegative bromine atom will deshield this carbon, causing it to resonate at a lower field than a typical methyl group. The chemical shift of benzylic carbons attached to a halogen is influenced by hyperconjugative electron withdrawal[7][8].

-

Effect on the Quinoline Ring: The bromomethyl group will exert both inductive and steric effects on the quinoline ring. The most pronounced electronic effect will be on the carbon to which it is directly attached, C8. The substituent will also influence the chemical shifts of the neighboring carbons, C7 and C8a, to a lesser extent.

Predicted 13C NMR Chemical Shifts and Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~150.5 | Typically the most deshielded carbon in the pyridine ring due to the adjacent nitrogen. |

| C3 | ~121.5 | Shielded relative to C2 and C4, showing a typical C-H aromatic signal. |

| C4 | ~136.0 | Deshielded due to its position relative to the nitrogen and its role in the π-system. |

| C4a | ~128.5 | A quaternary carbon at the ring junction, its shift is influenced by both rings. |

| C5 | ~129.5 | A standard aromatic C-H in the carbocyclic ring. |

| C6 | ~126.5 | A standard aromatic C-H, generally shielded relative to C5 and C7. |

| C7 | ~127.0 | Influenced by the neighboring C8 substituent. The bromomethyl group may cause a slight upfield or downfield shift compared to unsubstituted quinoline. |

| C8 | ~136.5 | The ipso-carbon attached to the bromomethyl group. The substituent effect of the -CH2Br group will cause a noticeable downfield shift. |

| C8a | ~147.0 | A quaternary carbon adjacent to the nitrogen, expected to be significantly deshielded. |

| -CH2Br | ~33.0 | An aliphatic carbon attached to an electronegative bromine atom and an aromatic ring, placing it in the benzylic halide region[4][7]. |

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (≥95%), as impurities will complicate the spectrum. The compound is commercially available[9][10] or can be synthesized[11].

-

Solvent Selection: Use a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl3) is a common choice for quinoline derivatives[6].

-

Concentration: Dissolve 15-25 mg of this compound in approximately 0.6 mL of CDCl3.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often reference the residual solvent peak (for CDCl3, δ ≈ 77.16 ppm)[12].

NMR Spectrometer Setup and Acquisition Parameters

The following parameters are recommended for a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 (or equivalent) | Standard proton-decoupled single-pulse experiment for 13C NMR. |

| Spectral Width (SW) | 0 - 200 ppm | Sufficient to encompass both the aromatic and aliphatic regions where signals are expected[1]. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for full relaxation of the carbon nuclei, especially the quaternary carbons, ensuring accurate signal integration. |

| Number of Scans (NS) | ≥ 128 | 13C has a low natural abundance, requiring a larger number of scans to achieve an adequate signal-to-noise ratio[1]. The number of scans can be increased for dilute samples. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR analysis. |

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual CDCl3 peak at 77.16 ppm.

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all carbon signals, especially the closely spaced aromatic resonances, advanced 2D NMR experiments are highly recommended.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is invaluable for distinguishing between C-H and quaternary carbons and for assigning carbons based on their known proton chemical shifts[3].

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for assigning quaternary carbons and for piecing together the molecular framework by observing long-range C-H correlations[3].

The logical workflow for the complete structural elucidation of this compound using NMR spectroscopy is depicted in the following diagram.

Caption: Logical workflow for the complete NMR-based structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed predictive analysis of the 13C NMR chemical shifts of this compound. By understanding the fundamental principles of chemical shifts in substituted quinolines and applying established substituent effects, a reliable assignment of the carbon spectrum can be achieved. The provided experimental protocols and workflow for advanced NMR analysis offer a robust framework for researchers to obtain and interpret high-quality spectral data, facilitating the confident structural characterization of this and related compounds in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound = 96.5 GC 7496-46-0 [sigmaaldrich.com]

- 10. This compound = 96.5 GC 7496-46-0 [sigmaaldrich.com]

- 11. acgpubs.org [acgpubs.org]

- 12. scs.illinois.edu [scs.illinois.edu]

Navigating the Labyrinth of Mass Spectrometry: An In-Depth Technical Guide to the Analysis of 8-(Bromomethyl)quinoline

For Immediate Release

MIDLAND, MI – In the intricate world of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 8-(Bromomethyl)quinoline, a key building block in the synthesis of a variety of biologically active compounds, presents a unique analytical challenge. This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound and its Mass Spectrometric Fingerprint

This compound is a halogenated heterocyclic compound with the empirical formula C₁₀H₈BrN.[1] Its molecular weight is 222.08 g/mol .[1] The presence of the reactive bromomethyl group makes it a valuable intermediate in organic synthesis, enabling the introduction of the quinoline moiety into larger, more complex molecules.[1] Understanding the mass spectrometric behavior of this compound is crucial for reaction monitoring, purity assessment, and structural confirmation of its derivatives.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[2] For this compound, mass spectrometry not only confirms the molecular weight but also provides structural information through the analysis of its fragmentation patterns. This guide will delve into the nuances of analyzing this specific molecule, from sample preparation to data interpretation.

Experimental Design: A Roadmap to Accurate Analysis

A well-designed experiment is the cornerstone of reliable analytical data. The mass spectrometric analysis of this compound requires careful consideration of sample preparation, ionization technique, and mass analyzer settings.

Sample Preparation and Introduction

Given that this compound is a powder at room temperature, it is typically dissolved in a suitable organic solvent such as methanol, acetonitrile, or dichloromethane for analysis. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is vaporized before ionization. For direct infusion into an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source, the solution is introduced directly.

Ionization Techniques: Choosing the Right Tool

The choice of ionization technique is critical and depends on the desired information.

-

Electron Ionization (EI): A hard ionization technique that bombards the sample with high-energy electrons, leading to extensive fragmentation.[2] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.[2]

-

Electrospray Ionization (ESI): A soft ionization technique that is particularly useful for polar and thermally labile molecules. ESI typically produces protonated molecules [M+H]⁺, providing clear molecular weight information with minimal fragmentation.[3]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, often used for high molecular weight or non-volatile compounds.

For the purpose of this guide, we will focus on Electron Ionization (EI) due to its ability to generate rich, structurally informative fragmentation patterns.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is outlined below.

Caption: GC-MS workflow for this compound analysis.

Decoding the Mass Spectrum: What to Expect

The mass spectrum of this compound will exhibit several key features, including the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

The Molecular Ion and Isotopic Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.7% and 49.3%, respectively. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity.

For this compound (C₁₀H₈BrN), the monoisotopic mass of the molecular ion containing ⁷⁹Br is 220.9894 g/mol , and for the ion containing ⁸¹Br, it is 222.9874 g/mol . Therefore, we expect to see two prominent peaks in the molecular ion region at m/z 221 and m/z 223, with roughly equal abundance.

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Relative Abundance |

| [M]⁺ | 221.0 | 223.0 | ~1:1 |

| [M-H]⁺ | 220.0 | 222.0 | Variable |

| [M-Br]⁺ | 142.1 | - | Significant |

| [Quinoline]⁺ | 129.1 | - | Possible |

| [C₉H₆N]⁺ | 128.1 | - | Possible |

| [C₈H₆]⁺ | 102.1 | - | Possible |

Table 1: Predicted m/z values for the molecular ion and key fragments of this compound.

Fragmentation Pathways: Unraveling the Structure

Under electron ionization, the molecular ion of this compound will undergo fragmentation, providing valuable structural information. The quinoline ring is a stable aromatic system, and its fragmentation has been studied.[4] The bromomethyl group is a likely site for initial fragmentation.

Primary Fragmentation:

-

Loss of a Bromine Radical: The C-Br bond is relatively weak and can readily cleave, resulting in the loss of a bromine radical (•Br). This will produce a highly abundant ion at m/z 142, corresponding to the quinolin-8-ylmethyl cation ([C₁₀H₈N]⁺). This is often a dominant peak in the spectra of benzylic bromides.

-

Loss of a Hydrogen Radical: Loss of a hydrogen atom (•H) from the molecular ion can also occur, leading to an [M-H]⁺ ion at m/z 220 and 222.

Secondary Fragmentation of the Quinoline Moiety:

The quinoline ring itself can fragment, although it is relatively stable. Common fragmentation pathways for the quinoline ring system include the loss of hydrogen cyanide (HCN).[4]

-

From the [M-Br]⁺ ion (m/z 142): This cation can rearrange and subsequently lose neutral molecules.

-

From the quinoline radical cation: If the charge is retained on the quinoline ring after fragmentation, further fragmentation can occur. A common loss is HCN (27 u), leading to a fragment at m/z 102.[4]

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Step-by-Step Protocol for GC-MS Analysis

This protocol provides a general guideline for the analysis of this compound using a standard GC-MS system. Instrument parameters may need to be optimized for specific systems.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of high-purity methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

GC-MS Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless, operated in splitless mode for higher sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data using the instrument's software.

-

Identify the chromatographic peak corresponding to this compound.

-

Examine the mass spectrum of the peak and compare it to the expected fragmentation pattern and isotopic distribution.

-

Utilize a mass spectral library (e.g., NIST) to search for potential matches, keeping in mind that a spectrum for this specific compound may not be present.

-

Navigating Potential Challenges

-

Thermal Degradation: Although quinoline is thermally stable, the bromomethyl group can be labile at high temperatures. If degradation is suspected in the GC inlet, reducing the injector temperature may be beneficial.

-

Reactivity: The bromomethyl group is a reactive functional group. Ensure the GC liner and column are inert to prevent on-column reactions.

-

Co-elution: In complex mixtures, co-elution with other components can complicate spectral interpretation. Optimizing the GC temperature program can improve separation.

Conclusion: A Powerful Tool for Chemical Discovery

The mass spectrometric analysis of this compound, particularly using GC-MS with electron ionization, provides a wealth of information for the modern researcher. By understanding the expected molecular ion, the characteristic bromine isotopic pattern, and the predictable fragmentation pathways, scientists can confidently identify and characterize this important synthetic intermediate. This guide provides a robust framework for developing and executing the mass spectrometric analysis of this compound, empowering researchers to accelerate their discoveries in drug development and beyond.

References

FT-IR spectrum of 8-(Bromomethyl)quinoline

An In-Depth Technical Guide to the FT-IR Spectrum of 8-(Bromomethyl)quinoline

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a critical heterocyclic building block in medicinal chemistry and materials science.[1] Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple peak listing to offer a foundational understanding of the vibrational spectroscopy of this molecule. We will detail a robust experimental protocol for data acquisition, provide a thorough interpretation of the spectral features based on group frequency analysis and comparison with analogous structures, and present a self-validating framework for spectral confirmation. This guide is designed to serve as a field-proven resource for the structural characterization and quality assessment of this compound.

Introduction: The Synthetic Utility and Spectroscopic Identity of this compound

This compound, with the chemical formula C₁₀H₈BrN, is a valued intermediate in organic synthesis.[1] Its structure, featuring a reactive bromomethyl group appended to the quinoline scaffold, makes it a versatile precursor for introducing the 8-quinolinyl moiety into larger, more complex molecules. Quinoline derivatives are known to possess a wide array of biological activities, making this compound particularly relevant in the development of novel therapeutic agents.[2][3]

Given its role as a foundational reactant, verifying the identity, purity, and structural integrity of this compound is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique for this purpose. The infrared spectrum provides a unique molecular "fingerprint," offering direct evidence of the compound's key functional groups—the quinoline ring system and the bromomethyl substituent—and confirming the absence of starting materials or reaction byproducts.

Foundational Principles: Expected Vibrational Modes

The can be logically deconstructed by considering the vibrational contributions from its two primary structural components: the aromatic quinoline core and the aliphatic bromomethyl side chain.

-

Quinoline Core Vibrations: The quinoline ring system, a fused aromatic heterocycle, gives rise to a series of characteristic absorptions. These include aromatic C-H stretching vibrations, which typically appear at wavenumbers just above 3000 cm⁻¹, and a complex series of C=C and C=N bond stretching vibrations within the 1600-1450 cm⁻¹ region.[4] Out-of-plane C-H bending vibrations in the fingerprint region are also highly diagnostic of the substitution pattern on the rings.[5]

-

Bromomethyl Group Vibrations: The -CH₂Br group introduces several key spectral features. We anticipate aliphatic C-H stretching modes appearing just below 3000 cm⁻¹.[6] Furthermore, deformation (bending) modes of the methylene (-CH₂-) group, such as scissoring and wagging, are expected in the fingerprint region. Critically, the carbon-bromine (C-Br) stretching vibration is expected to produce a strong absorption in the lower frequency range of the spectrum, typically between 690 and 515 cm⁻¹.[5]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

For a solid powder like this compound, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission FT-IR spectrum.[7] This method minimizes scattering effects and produces sharp, well-defined absorption bands.

Step-by-Step Methodology for KBr Pellet Preparation

-

Sample and KBr Preparation:

-

Gently grind a small amount (1-2 mg) of the this compound sample into a fine powder using a clean agate mortar and pestle.

-

Add approximately 100-200 mg of dry, FT-IR grade KBr powder to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is achieved. The goal is to reduce the particle size to less than the wavelength of the incident IR radiation to minimize scattering.[3]

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates a well-prepared sample.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the ambient atmosphere.

-

Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Perform a background correction on the sample spectrum.

-

Experimental Workflow Diagram

Caption: Workflow for FT-IR analysis via the KBr pellet method.

Spectral Analysis and Interpretation

While a definitive spectrum for this compound is not publicly available, a highly accurate interpretation can be constructed from foundational principles and spectral data of analogous compounds, such as 8-methylquinoline and other brominated aromatics.[7][8][9] The following table summarizes the expected characteristic absorption bands.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Unit |

| 3100 - 3000 | Medium to Weak | C-H Stretching | Aromatic (Quinoline) |

| 2980 - 2880 | Medium to Weak | C-H Stretching (asymmetric & symmetric) | Aliphatic (-CH₂Br) |

| 1610 - 1580 | Strong to Medium | C=C and C=N Ring Stretching | Quinoline Core |

| 1510 - 1450 | Strong to Medium | C=C and C=N Ring Stretching | Quinoline Core |

| ~1440 | Medium | CH₂ Scissoring (Bending) | Aliphatic (-CH₂Br) |

| ~1220 | Medium | CH₂ Wagging (Bending) | Aliphatic (-CH₂Br) |

| 900 - 675 | Strong | C-H Out-of-Plane Bending | Aromatic (Quinoline) |

| 690 - 515 | Strong | C-Br Stretching | Bromomethyl Group |

Detailed Regional Analysis

-

The C-H Stretching Region (3100 - 2800 cm⁻¹): This region is highly diagnostic. A series of weaker peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic quinoline ring.[4] In contrast, sharper, more distinct peaks are expected just below 3000 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methylene (-CH₂-) group.[6] The presence of both sets of peaks is a primary confirmation of the molecule's hybrid aromatic-aliphatic nature.

-

The Aromatic Ring Stretching Region (1610 - 1450 cm⁻¹): The quinoline core will produce a series of strong to medium, sharp absorptions in this region due to the complex stretching vibrations of the C=C and C=N double bonds within the fused rings.[8] Key bands are expected near 1600 cm⁻¹ and 1500 cm⁻¹, which are characteristic of many quinoline derivatives.[10]

-

The Fingerprint Region (< 1450 cm⁻¹): This region contains a wealth of structural information.

-

Methylene Bending: Look for a medium-intensity peak around 1440 cm⁻¹ due to the scissoring deformation of the -CH₂- group and another band around 1220 cm⁻¹ from -CH₂- wagging.

-

Aromatic C-H Bending: A pattern of strong, sharp peaks between 900 cm⁻¹ and 675 cm⁻¹ arises from the out-of-plane (oop) bending of the C-H bonds on the quinoline ring. The exact positions of these bands are highly sensitive to the substitution pattern.

-

The C-Br Stretch: The most definitive peak for confirming the bromomethylation is the strong absorption corresponding to the C-Br stretching vibration. This band is expected to appear in the low-frequency range of 690-515 cm⁻¹.[5] Its presence is a crucial piece of evidence for the successful synthesis of the target molecule.

-

Self-Validating the Spectrum: A Comparative Approach

A key principle of trustworthy spectral analysis is self-validation. This is achieved by comparing the experimental spectrum of this compound with the known spectrum of a closely related precursor, 8-methylquinoline.[7][11]

-

Confirmation of the Quinoline Core: The FT-IR spectrum of 8-methylquinoline will show nearly identical absorptions for the aromatic C-H stretching (>3000 cm⁻¹) and the C=C/C=N ring stretching modes (1610-1450 cm⁻¹), as the core heterocyclic structure is the same.

-

Identification of the Bromomethyl Group: The key differences will validate the structure. In the spectrum of this compound, one would observe the disappearance of C-H bending modes associated with a methyl (-CH₃) group (typically near 1375 cm⁻¹) and the appearance of the characteristic -CH₂- bending modes and, most importantly, the strong C-Br stretching band in the 690-515 cm⁻¹ region. This direct comparison provides a robust, self-validating system for confirming the chemical transformation.

Conclusion

The is a powerful tool for its unambiguous identification and quality control. The key diagnostic features for confirmation are the simultaneous presence of aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), characteristic quinoline ring vibrations (1610-1450 cm⁻¹), and a strong C-Br stretching absorption in the low-frequency region (690-515 cm⁻¹). By employing the detailed experimental protocol and interpretive framework described herein, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- 1. This compound = 96.5 GC 7496-46-0 [sigmaaldrich.com]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 7. Quinoline, 8-methyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. nanoient.org [nanoient.org]

- 10. researchgate.net [researchgate.net]

- 11. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-(Bromomethyl)quinoline: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Bromomethyl)quinoline is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromomethyl group and the versatile quinoline scaffold allows for the strategic construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound. Detailed experimental protocols and mechanistic insights are included to empower researchers in leveraging this compound for the development of novel pharmaceuticals and functional materials.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of a reactive bromomethyl handle at the 8-position of the quinoline nucleus yields this compound, a versatile intermediate for a wide array of chemical transformations. The benzylic nature of the bromine atom renders it highly susceptible to nucleophilic substitution, making it an excellent electrophile for forging new carbon-heteroatom and carbon-carbon bonds. This reactivity profile has positioned this compound as a key precursor in the synthesis of novel antitumor agents, fluorescent probes, and specialized ligands for catalysis.[1] This guide aims to provide a detailed and practical understanding of this important chemical entity.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrN | [2][3] |

| Molecular Weight | 222.08 g/mol | [2][3] |

| Appearance | Powder | [3] |

| CAS Number | 7496-46-0 | [2] |

| Melting Point | Not explicitly found, but derivatives have reported melting points. | |

| Boiling Point | Not explicitly found. The related compound 8-methylquinoline boils at 143 °C/34 mmHg. | |

| Solubility | Soluble in methanol, chloroform, and likely other common organic solvents. Crystallized from methanol and ethyl acetate/hexane.[4] | |

| Stability | Store in a cool, dry place. The compound is a combustible solid. |

Note: While the exact melting and boiling points for this compound were not definitively found in the searched literature, related compounds and purification methods involving crystallization suggest it is a solid at room temperature.[4][5] Experimental determination is recommended for precise values.

Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). A key diagnostic signal will be a singlet in the range of δ 4.5-5.0 ppm, corresponding to the two protons of the bromomethyl (-CH₂Br) group. The exact chemical shifts and coupling patterns of the aromatic protons will provide detailed information about the substitution pattern. For comparison, in a derivative, 3-(4-chlorobenzyl)-2-phenylquinoline, the benzylic protons appear as a singlet at δ 4.02 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the molecule. The carbon of the bromomethyl group is expected to resonate in the aliphatic region, typically around δ 30-35 ppm. The nine carbons of the quinoline ring will appear in the aromatic region (δ 120-150 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which would confirm the presence of the -CH₂Br moiety.[6]

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its functional groups.

-

C-H stretching (aromatic): Peaks will be observed above 3000 cm⁻¹.

-

C=C and C=N stretching (quinoline ring): Strong absorptions are expected in the 1600-1450 cm⁻¹ region.[7]

-

C-H bending (aromatic): Bands in the 900-650 cm⁻¹ region are indicative of the substitution pattern on the benzene ring portion of the quinoline.

-

C-Br stretching: A characteristic absorption for the carbon-bromine bond is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

For comparison, the IR spectrum of 5-bromo-8-methoxyquinoline shows characteristic peaks at 2915, 2848 (C-H stretch), 1600, 1588, 1500, 1460 (aromatic C=C/C=N stretch), and 1352, 1300 cm⁻¹.[7]

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 221 and an M+2 peak at m/z 223 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. A major fragmentation pathway would involve the loss of the bromine atom to give a stable quinolin-8-ylmethyl cation at m/z 142. Further fragmentation of the quinoline ring would also be observed.[8]

Synthesis of this compound

This compound is most commonly synthesized from 8-methylquinoline via a free-radical bromination reaction.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.[4]

Materials:

-

8-Methylquinoline (45 g, 0.314 mol)

-

N-Bromosuccinimide (NBS) (55 g, 0.309 mol)

-

Benzoyl peroxide (1.5 g)

-

Carbon tetrachloride (250 mL)

-

Methanol (70 mL)

-

Silica gel

-

Chloroform

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of 8-methylquinoline (45 g, 0.314 mol), N-bromosuccinimide (55 g, 0.309 mol), and benzoyl peroxide (1.5 g) in carbon tetrachloride (250 mL) is refluxed for 7 hours.

-

The reaction mixture is then filtered and the solvent is evaporated under reduced pressure.

-

The crude product is crystallized from methanol (70 mL) to yield the first crop of the product (37.7 g).

-

The mother liquor is concentrated and the residue is subjected to column chromatography on silica gel using chloroform as the eluent.

-

The fractions containing the product are combined, and the material (17 g) is further purified by crystallization from a mixture of ethyl acetate and hexane to afford an additional 12.0 g of this compound.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by NMR, IR, and MS to confirm its identity and purity. The melting point of the purified product should also be determined and compared with literature values if available.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the lability of the C-Br bond, making it a potent alkylating agent.

Reactivity as an Alkylating Agent

The bromomethyl group at the 8-position of the quinoline ring is analogous to a benzyl bromide, exhibiting high reactivity towards a wide range of nucleophiles in Sₙ2 reactions. This allows for the facile introduction of the quinolin-8-ylmethyl moiety into various molecules.

Caption: General Sₙ2 alkylation reaction of this compound.

Common nucleophiles that readily react with this compound include:

-

Amines: To form 8-(aminomethyl)quinoline derivatives.

-

Alcohols and Phenols: To form the corresponding ethers.

-

Thiols: To yield thioethers.

-

Carboxylates: To produce esters.

-

Cyanide: To introduce a nitrile group, which can be further elaborated.

-

Enolates and other carbanions: For the formation of new C-C bonds.

Applications in Synthesis

This compound is a valuable precursor for the synthesis of biologically active molecules. Its ability to introduce the quinoline-8-ylmethyl group is exploited in the development of potential therapeutic agents, including antitumor compounds.[1] The quinoline moiety can interact with biological targets through various mechanisms, including intercalation with DNA and inhibition of enzymes.

The quinoline nucleus is known for its fluorescent properties. By attaching specific recognition moieties to the 8-methyl position via reaction with this compound, researchers can design and synthesize novel fluorescent probes for the detection of various analytes, such as metal ions and biologically important small molecules. The fluorescence of the quinoline core can be modulated upon binding of the target analyte to the recognition unit.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation and high reactivity as an alkylating agent make it an indispensable tool for the construction of complex molecules containing the quinoline-8-ylmethyl scaffold. The applications of this compound in the synthesis of pharmaceutical intermediates and fluorescent probes highlight its significance in advancing drug discovery and chemical biology. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound = 96.5 GC 7496-46-0 [sigmaaldrich.com]

- 3. This compound = 96.5 GC 7496-46-0 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. chemistry.utah.edu [chemistry.utah.edu]

- 7. acgpubs.org [acgpubs.org]

- 8. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding 8-(Bromomethyl)quinoline: A Chemist's Perspective

An In-Depth Technical Guide to the Solubility of 8-(Bromomethyl)quinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Understanding its behavior in various organic solvents is critical for its effective use in research and development, particularly in the synthesis of novel antitumor agents.

This compound is a derivative of quinoline, a heterocyclic aromatic compound that is a prominent scaffold in many FDA-approved drugs. The quinoline core is known for its diverse biological activities, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry. The presence of the bromomethyl group at the 8-position provides a reactive site for further chemical modifications, enabling the synthesis of a wide range of complex molecules.

The Critical Role of Solubility in a Research Setting

The solubility of a compound is a fundamental physicochemical property that dictates its handling, reactivity, and bioavailability. For a synthetic intermediate like this compound, knowledge of its solubility is paramount for:

-

Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve both the reactants and reagents is crucial for achieving optimal reaction kinetics and yield.

-

Purification Processes: Techniques such as crystallization and chromatography, which are essential for isolating and purifying reaction products, are highly dependent on the solubility of the compound in different solvent systems.

-

Formulation Development: In the context of drug development, the solubility of a compound influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Solubility Profile of this compound

The this compound molecule possesses both polar and non-polar characteristics. The quinoline ring system is largely aromatic and thus non-polar, while the nitrogen atom introduces a degree of polarity. The bromomethyl group is also polar. This amphiphilic nature suggests that this compound will exhibit varying degrees of solubility in a range of organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale for Prediction |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | Low to Moderate | The non-polar aromatic quinoline core will interact favorably with these solvents through van der Waals forces. However, the polar bromomethyl group may limit high solubility. |